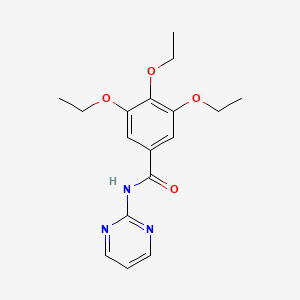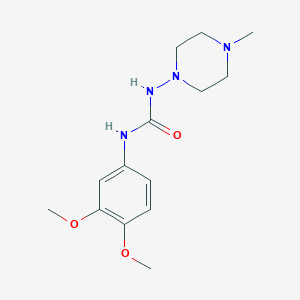
3-methyl-2-nitro-N,N-dipropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-nitro-N,N-dipropylbenzamide, also known as MNDP, is a chemical compound that belongs to the family of benzamides. It is a synthetic compound that has gained attention in scientific research due to its potential medical applications. The compound has been studied for its mechanism of action and its biochemical and physiological effects on the body. In
Mecanismo De Acción
The mechanism of action of 3-methyl-2-nitro-N,N-dipropylbenzamide is not fully understood, but it is believed to act on several pathways in the body. 3-methyl-2-nitro-N,N-dipropylbenzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is important for cognitive function. 3-methyl-2-nitro-N,N-dipropylbenzamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects
3-methyl-2-nitro-N,N-dipropylbenzamide has been shown to have neuroprotective properties and can protect against the damage caused by oxidative stress in the brain. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. 3-methyl-2-nitro-N,N-dipropylbenzamide has been shown to have analgesic and anti-inflammatory properties, which may make it useful in the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-2-nitro-N,N-dipropylbenzamide has several advantages for lab experiments, including its high yield synthesis method and its potential medical applications. However, there are also limitations to using 3-methyl-2-nitro-N,N-dipropylbenzamide in lab experiments. The compound is relatively new and has not been extensively studied, so its safety and toxicity profile are not well understood. Additionally, 3-methyl-2-nitro-N,N-dipropylbenzamide is a synthetic compound, which may limit its use in certain types of research.
Direcciones Futuras
There are several future directions for research on 3-methyl-2-nitro-N,N-dipropylbenzamide. One area of research is the development of 3-methyl-2-nitro-N,N-dipropylbenzamide derivatives that may have improved properties for medical applications. Another area of research is the study of the safety and toxicity profile of 3-methyl-2-nitro-N,N-dipropylbenzamide to determine its potential for use in humans. Additionally, further research is needed to fully understand the mechanism of action of 3-methyl-2-nitro-N,N-dipropylbenzamide and its potential applications in the treatment of neurodegenerative diseases and pain and inflammation.
Métodos De Síntesis
3-methyl-2-nitro-N,N-dipropylbenzamide is synthesized through a multi-step process that involves the reaction of 3-methyl-2-nitrobenzoic acid with thionyl chloride to produce 3-methyl-2-nitrobenzoyl chloride. The resulting compound is then reacted with N,N-dipropylamine to produce 3-methyl-2-nitro-N,N-dipropylbenzamide. The synthesis method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
3-methyl-2-nitro-N,N-dipropylbenzamide has been studied for its potential medical applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to have neuroprotective properties and can inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. 3-methyl-2-nitro-N,N-dipropylbenzamide has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propiedades
IUPAC Name |
3-methyl-2-nitro-N,N-dipropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-4-9-15(10-5-2)14(17)12-8-6-7-11(3)13(12)16(18)19/h6-8H,4-5,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIOLJHEAGKXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=CC(=C1[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-nitro-N,N-dipropylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,5-bis(trifluoromethyl)phenyl]propanamide](/img/structure/B5767055.png)

![N-[2-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5767079.png)


![N-[4-(diethylamino)-2-methylphenyl]-2,6-dimethoxybenzamide](/img/structure/B5767094.png)
![N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5767101.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5767135.png)


![N-[4-(acetylamino)phenyl]-1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5767166.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5767173.png)
![2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenylacetohydrazide](/img/structure/B5767178.png)